Bicyclohexenyl
Description
Overview of Bicyclic Cyclohexyl Compounds in Scholarly Contexts
Bicyclic cyclohexyl compounds are a class of organic molecules characterized by two connected cyclohexane (B81311) rings. The saturated version, bicyclohexyl (B1666981), is a colorless liquid at room temperature and serves as a non-polar solvent and a stable building block in organic synthesis. wikipedia.orgchemicalbook.com Its structural rigidity and defined stereochemistry make it a valuable scaffold. Derivatives of bicyclohexyl are utilized in a wide range of applications, from the synthesis of pharmaceuticals to the creation of high-performance polymers and liquid crystals. chemicalbook.comchemicalbook.comfishersci.no
Bicyclohexenyl, specifically 1,1'-bicyclohexenyl (also known as Δ1,1'-bi(cyclohexene)), is the unsaturated analog containing a double bond in each ring at the point of conjunction. This unsaturation introduces reactivity and alters the geometry of the molecule, opening up different avenues for chemical modification and application compared to its saturated counterpart. While less documented than bicyclohexyl, this compound is a subject of interest in synthetic chemistry and materials science.
Historical Trajectories in Bicyclic Cyclohexyl Research
Research into bicyclic systems has a long history. Early in the 20th century, synthetic work on related structures like bicyclo[3.3.1]nonanes was reported, showcasing the long-standing interest in these complex ring systems. acs.org Foundational studies on the radiolysis of cyclohexane revealed the formation of major liquid products such as cyclohexene (B86901) and bicyclohexyl. wikipedia.org This early work on C12 hydrocarbons helped lay the groundwork for understanding the formation and properties of linked cyclic compounds.
The development of synthetic methods for creating bicyclic alkenes, such as those produced through the solvolytic rearrangement of tricyclic acetates, marked another important phase in the exploration of these molecules. nih.gov These historical efforts have paved the way for the more targeted and sophisticated synthesis and application of bicyclic systems seen in modern research.
Contemporary Significance and Research Directions for this compound and Analogues
Today, bicyclohexyl and its analogues are at the forefront of several research areas. A significant application lies in the field of liquid crystals, where the rigid bicyclohexyl core is a key component in many mesogenic (liquid crystal-forming) materials used in display technologies. chemicalbook.comnih.govnih.gov Unsaturated derivatives, such as those with ethenyl or propenyl groups attached to the bicyclohexyl structure, are also important intermediates in the synthesis of advanced liquid crystal materials. chemicalbook.comsigmaaldrich.com
In medicinal chemistry, the bicyclic framework is explored as a scaffold for new drug candidates due to its unique three-dimensional structure. acs.org Furthermore, these compounds are used in polymer science to develop materials with specific thermal and mechanical properties. fishersci.no Modern synthetic chemistry continues to devise novel methods for creating functionalized bicyclic systems, including bicyclic alkenes, for a variety of applications. acs.org The catalytic transformation of alkenes like cyclopentene (B43876) and cyclohexene is an active area of study, with methods being developed to synthesize coupled products such as bicyclic compounds. chemicalbook.com
Data on Bicyclohexyl and its Derivatives
The physical properties of these compounds are crucial for their application. Below is a table comparing the known properties of the saturated bicyclohexyl with a derivative.
| Property | Bicyclohexyl | [1,1'-bicyclohexyl]-1-carboxylic acid |
| Molecular Formula | C12H22 | C13H22O2 |
| Molecular Weight | 166.31 g/mol | 210.31 g/mol |
| CAS Number | 92-51-3 | 60263-54-9 |
| Appearance | Colorless liquid | White to Off-White Solid |
| Boiling Point | 227 °C | 93-95 °C (at 0.06 Torr) |
| Melting Point | 3-4 °C | 122-123 °C |
| Density | 0.864 g/mL at 25 °C | 1.066 g/cm³ (Predicted) |
Data sourced from references wikipedia.orgchemicalbook.comchemicalbook.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1128-65-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)cyclohexene |
InChI |
InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,9H,1-6,8,10H2 |
InChI Key |
VSIYJQNFMOOGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclohexyl and Bicyclohexenyl Derivatives
Established Synthetic Routes to Bicyclohexyl (B1666981) Skeletons
The construction of the bicyclohexyl framework, a key structural motif in various functional materials and pharmaceutical intermediates, can be achieved through several established synthetic strategies. These methods primarily involve the saturation of the aromatic rings of biphenyl (B1667301) or the coupling of cyclohexane (B81311) precursors.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation of biphenyl is a direct and widely employed method for the synthesis of bicyclohexyl. This process involves the reduction of the aromatic rings of biphenyl in the presence of a metal catalyst and a hydrogen source.
Catalysts and Conditions: A variety of transition metal catalysts are effective for this transformation, with rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) demonstrating high efficacy. researchgate.net In some systems, palladium nanoparticles stabilized in high-density polyethylene (B3416737) beads have also been used to convert polychlorinated biphenyls (PCBs) to bicyclohexyl through a process of hydrodechlorination followed by hydrogenation. acs.org The reaction is typically carried out under hydrogen pressure and can be performed in conventional organic solvents or more environmentally benign media like supercritical carbon dioxide (scCO₂). researchgate.netacs.org The use of scCO₂ can facilitate lower reaction temperatures (e.g., 323 K) compared to those required in organic solvents (around 573 K). researchgate.net
Reaction Insights: The hydrogenation of biphenyl to bicyclohexyl is an exothermic reaction. researchgate.net The process proceeds sequentially, with biphenyl first being hydrogenated to cyclohexylbenzene (B7769038), which is then further reduced to bicyclohexyl. researchgate.netmdpi.com The choice of catalyst can influence the initial activity and selectivity. For instance, Rh/C catalysts may exhibit higher initial activity, while Ru/C catalysts can show greater initial selectivity towards the fully hydrogenated bicyclohexyl. researchgate.net The conversion of biphenyl and the selectivity towards bicyclohexyl can be influenced by factors such as hydrogen and carbon dioxide pressure. researchgate.netresearchgate.net
Catalytic Hydrogenation of Biphenyl to Bicyclohexyl
| Catalyst | Solvent | Temperature | Pressure | Yield of Bicyclohexyl | Reference |
|---|---|---|---|---|---|
| Rh/C | scCO₂ | 323 K | Not Specified | ~100% | researchgate.net |
| Ru/C | scCO₂ | 323 K | Not Specified | ~100% | researchgate.net |
| Pd/HDPE | scCO₂ | 373 K | 100 atm | High | acs.org |
| NiMoWS | Not Specified | Not Specified | Not Specified | 47% | researchgate.net |
Friedel-Crafts Reaction Strategies
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming C-C bonds, can be adapted for the synthesis of bicyclohexyl derivatives. mt.comsigmaaldrich.commasterorganicchemistry.com This typically involves the reaction of a cyclohexane-containing compound with an electrophile in the presence of a Lewis acid catalyst.
Aliphatic Friedel-Crafts Reaction: An aliphatic version of the Friedel-Crafts reaction has been utilized to prepare oxygenated bicyclohexyl building blocks. This involves the C-H activation of bicyclohexyl using a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) and an acylating agent such as acetyl chloride. sigmaaldrich.com
Mechanism: The general mechanism of the Friedel-Crafts reaction involves the activation of an alkyl or acyl halide by a Lewis acid to generate an electrophile. iitk.ac.in This electrophile then attacks an aromatic ring in an electrophilic aromatic substitution. iitk.ac.in For the synthesis of bicyclohexyl derivatives, this can involve the reaction of a cyclohexane derivative that acts as the nucleophile or an electrophile. For instance, the Nenitzescu method involves the reaction of cyclohexene (B86901) with acid chlorides and benzene (B151609) in the presence of aluminum chloride. researchgate.net
Alkylation and Reductive Coupling Methods
Alkylation and reductive coupling methods provide alternative pathways to the bicyclohexyl skeleton, often allowing for the introduction of specific substituents.
Alkylation: Alkylation reactions involve the transfer of an alkyl group to a nucleophile. libretexts.orgnih.gov In the context of bicyclohexyl synthesis, this can involve the alkylation of a cyclohexane derivative. ontosight.ai For example, cis-2-Methyl-1,1'-bicyclohexane can be synthesized through the alkylation of cyclohexane derivatives. ontosight.ai The synthesis of N,N'-alkylated diaminodicyclohexylmethane can be achieved through methods like reductive alkylation. google.com
Reductive Coupling: Reductive coupling reactions form a C-C bond between two molecules through a reduction process. Metal-induced reductive dimerization of carbonyl compounds is a useful method for creating vicinally functionalized carbon-carbon bonds. orgsyn.orgorgsyn.org For instance, the pinacol (B44631) coupling reaction can be used to form 1,2-diols from carbonyl compounds using low-valent early transition metals. orgsyn.org While direct synthesis of the bicyclohexyl skeleton via reductive coupling of cyclohexanone (B45756) is less common, related reactions can be employed. For example, iron-catalyzed reductive coupling of alkyl iodides with alkynes can lead to the formation of dicyclohexyl products. acs.org Homocoupling reactions, which can be a side reaction in some cross-coupling processes, can also lead to the formation of bicyclohexyl. db-thueringen.de
Synthesis of Substituted Bicyclohexyl and Bicyclohexenyl Compounds
The functionalization of the bicyclohexyl and this compound core is crucial for tailoring their properties for specific applications. This can be achieved through various synthetic transformations, including halogenation, azidation, and the introduction of carboxylic acid and alcohol functionalities.
Functionalization via Halogenation and Azidation
Halogenation: The introduction of halogen atoms onto the bicyclohexyl framework can be achieved through several methods. Bicyclohexyl can be used as a reactant to prepare 1-fluoro-1,1′-bicyclohexyl using elemental fluorine. sigmaaldrich.com Halogenation reactions can also occur where hydrogen atoms are replaced by halogens like bromine or chlorine. Photoelectrocatalytic methods have been explored for the C-H halogenation of alkanes, offering a potential route for the selective halogenation of bicyclohexyl. nih.gov
Azidation: Azidation introduces the azide (B81097) (-N₃) group, which is a versatile functional group that can be further transformed. A manganese-catalyzed oxidative azidation method using sodium azide (NaN₃) as the azide source can be used to synthesize 1-azido-1,1′-bi(cyclohexane) from bicyclohexyl. sigmaaldrich.comsigmaaldrich.comcenmed.com A metal-free oxidative azidation method has also been developed for the selective azidation of C(sp³)–H bonds, which successfully functionalized 1,1′-bicyclohexyl to the corresponding alkyl azide. acs.org
Formation of Carboxylic Acid and Alcohol Derivatives
Carboxylic Acid Derivatives: Bicyclohexyl carboxylic acids are valuable intermediates. ontosight.ai One route to [1,1'-Bicyclohexyl]-1-carboxylic acid involves the Ritter reaction, where bicyclohexanol is reacted with acetonitrile (B52724) in concentrated sulfuric acid to form a nitrile, which is then hydrolyzed to the carboxylic acid. Another method is the direct oxidation of bicyclohexyl derivatives using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium. The synthesis of 4'-ethyl-bicyclohexyl-4-carboxylic acid has been achieved through the hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid using a palladium on carbon catalyst. google.com
Alcohol Derivatives: The synthesis of bicyclohexyl alcohols can be accomplished through various routes. One common approach for synthesizing [1,1'-Bicyclohexyl]-4,4'-diol involves the hydrogenation of 4,4'-biphenol using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. The reduction of bicyclohexyl ketones can also yield the corresponding alcohols. ontosight.ai For instance, (1,1'-Bicyclohexyl)-2-one can be reduced to the corresponding alcohol. ontosight.ai
Synthesis of Functionalized Bicyclohexyl Derivatives
| Functional Group | Synthetic Method | Starting Material | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Azide | Mn-catalyzed oxidative azidation | Bicyclohexyl | NaN₃ | 1-azido-1,1′-bi(cyclohexane) | sigmaaldrich.com |
| Fluoride | Direct fluorination | Bicyclohexyl | Elemental Fluorine | 1-fluoro-1,1′-bicyclohexyl | sigmaaldrich.com |
| Carboxylic Acid | Ritter reaction followed by hydrolysis | Bicyclohexanol | 1. CH₃CN, H₂SO₄ 2. NaOH(aq) | [1,1'-Bicyclohexyl]-1-carboxylic acid | |
| Oxidation | Bicyclohexyl derivative | KMnO₄, H₂SO₄ | [1,1'-Bicyclohexyl]-1-carboxylic acid | ||
| Diol | Hydrogenation | 4,4'-Biphenol | Pd/C or Raney Ni, H₂ | [1,1'-Bicyclohexyl]-4,4'-diol |
Stereoselective Synthesis of Bicyclohexyl Isomers
The stereochemical arrangement of the two rings in bicyclohexyl derivatives is crucial as it significantly influences the material's physical and biological properties. Consequently, developing synthetic methods that allow for precise control over the stereoisomers is of great importance. Various strategies have been explored to achieve high stereoselectivity in the synthesis of bicyclohexyl isomers.
One common approach involves the hydrogenation of biphenyl precursors. The choice of catalyst and reaction conditions plays a pivotal role in determining the ratio of cis to trans isomers. For instance, the hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid in the presence of a palladium catalyst can yield 4'-ethyl-bicyclohexyl-4-carboxylic acid. Under specific conditions, such as a hydrogen pressure below 2 MPa and a temperature of 125°C, a cis/trans ratio of 18/82 can be achieved for the A ring, demonstrating a preference for the trans isomer. google.com It is noted that while some substituents allow for subsequent isomerization to the thermodynamically more stable trans form, alkyl substituents make this isomerization difficult. google.com
Another strategy focuses on the stereoselective reduction of precursor molecules. The use of dicyclohexyl borane (B79455) for the reduction of specific intermediates has been shown to furnish products with excellent geometrical selectivity. raco.cat Furthermore, enzyme-catalyzed reactions offer a high degree of stereocontrol. Lipoxygenase-catalyzed peroxidation and lipase-catalyzed stearoylation have been employed in the synthesis of complex molecules, ensuring the formation of a single stereoisomer. rsc.org
The choice of solvent can also dramatically influence the stereochemical outcome. In glycoside synthesis, which shares principles of stereocontrol, using non-polar solvents like toluene (B28343) or cyclohexane with a sodium hydride and methyl iodide system can favor the formation of the β-isomer (up to 86% and 85% respectively), whereas a polar solvent like hexamethylphosphoramide (B148902) (HMPT) can lead to a predominance of the α-isomer (64%). ut.ac.ir This solvent-dependent selectivity is attributed to the stability of the transition state complexes. ut.ac.ir
| Method | Precursor | Key Reagents/Catalyst | Product | Stereoselectivity Outcome |
| Catalytic Hydrogenation | 4'-Ethyl-biphenyl-4-carboxylic acid | Palladium catalyst, H₂ (<2 MPa) | 4'-Ethyl-bicyclohexyl-4-carboxylic acid | 18/82 cis/trans ratio google.com |
| Organocuprate Coupling | Geometrically defined alkenyl halide | Tertiary butyl lithium, Organocuprate | (Z)-configured cyclic olefin | High (Z)-selectivity (approx. 20:1 Z:E) raco.cat |
| Solvent-Controlled Glycosylation | Tetramethyl-D-glucopyranose | MeI, NaH | Methyl tetra-O-methyl-β-D-glucopyranoside | 86% β-isomer in toluene ut.ac.ir |
| Enzyme-Catalyzed Synthesis | Polyunsaturated fatty acid | Lipoxygenase, Lipase, DCC | 1-Stearoyl-2-[13′-(S)-hydroperoxy-(9′Z,11′E)-octadecadienoyl]-sn-glycero-3-phosphocholine | Regio- and stereospecific rsc.org |
Accessing this compound Structures via Dehydrogenation
This compound, an unsaturated derivative of bicyclohexyl, is commonly synthesized through the dehydrogenation of its saturated counterpart. This process is of significant interest, particularly in the context of liquid organic hydrogen carriers (LOHCs), where bicyclohexyl serves as a hydrogen storage material. nih.gov The dehydrogenation reaction releases stored hydrogen, regenerating the aromatic or unsaturated system.
The reaction is typically performed at elevated temperatures and requires a catalyst to proceed efficiently. wikipedia.org Catalysts based on platinum are widely used, often promoted with other metals to enhance activity and selectivity. nih.gov For instance, Ni-Cu catalysts supported on materials like Sibunite have been investigated for the dehydrogenation of bicyclohexyl. x-mol.netdntb.gov.ua The ratio of the metals and their distribution are critical for catalytic performance. nih.gov Iron(III) oxide-based catalysts, promoted with potassium oxide or carbonate, are also common in large-scale industrial dehydrogenation processes. wikipedia.org
The dehydrogenation of cyclic hydrocarbons is an endothermic process, and overcoming the reaction equilibrium can be a challenge, especially if lower reaction temperatures are desired. acs.org Strategies to facilitate low-temperature hydrogen release include performing the dehydrogenation at low pressure, diluting the released hydrogen with an inert gas, or employing reactive distillation. acs.org
| Catalyst System | Substrate | Key Conditions | Product | Significance |
| Pt-containing catalysts | Cycloalkanes | Promoters (e.g., Re, Ni, Sb, Au) | Aromatics/Unsaturated rings | Widely used for dehydrogenation nih.gov |
| Ni-Cu/Sibunite | Bicyclohexyl | High temperature | Biphenyl/H₂ | Hydrogen storage application nih.govx-mol.net |
| Iron(III) oxide | Ethylbenzene | >500 °C, K₂O/K₂CO₃ promoter | Styrene | Large-scale industrial process wikipedia.org |
Advanced Methodologies in Bicyclic Cyclohexyl Synthesis
Modern organic synthesis has introduced several powerful techniques for the construction of complex molecular architectures, including bicyclic systems. These advanced methodologies offer improvements in efficiency, atom economy, and the ability to generate molecular diversity.
Multi-Component Reactions and Annulations
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and saving time and resources. preprints.org MCRs are particularly valuable for creating libraries of complex molecules for applications in drug discovery and materials science. preprints.orgresearchgate.net
Palladium-catalyzed MCRs are notable for their high functional group tolerance and selectivity. researchgate.net For example, a three-component reaction involving organoiodides, sodium azide, and allenynes, catalyzed by a palladium complex, can produce bicyclic 1,2,3-triazole derivatives. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for synthesizing complex cyclic and bicyclic structures, including peptides and macrocycles. beilstein-journals.orgrsc.org These reactions demonstrate the ability of MCRs to rapidly build complex scaffolds from simple, readily available starting materials. rsc.org
C-H Activation for Direct Functionalization
Direct C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the functionalization of otherwise inert carbon-hydrogen bonds. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. nih.gov Transition metal catalysts, particularly those based on palladium and rhodium, are frequently employed to achieve selective C-H activation. acs.orgrsc.org
In the context of bicyclohexyl systems, C-H activation provides a direct route to novel derivatives. For example, bicyclohexyl can undergo an aliphatic Friedel-Crafts reaction via C-H activation using aluminum trichloride and acetyl chloride to create functionalized building blocks. sigmaaldrich.com Another method involves a manganese-catalyzed oxidative azidation of C(sp3)-H bonds, which can be used to introduce an azide group onto a bicyclohexyl core. sigmaaldrich.com Directing groups are often used to control the regioselectivity of C-H functionalization, enabling the modification of specific positions within a complex molecule. acs.orgrsc.org These strategies have been applied to generate a wide range of functionalized molecules, including those with applications in pharmaceuticals and materials science. acs.orgacs.org
| Method | Substrate | Catalyst/Reagent | Product Type | Key Feature |
| Aliphatic Friedel-Crafts | Bicyclohexyl | AlCl₃, Acetyl chloride | Oxygenated bicyclohexyl building block | C-H activation of a saturated hydrocarbon sigmaaldrich.com |
| Oxidative Azidation | Bicyclohexyl | Mn catalyst, NaN₃ | 1-azido-1,1′-bi(cyclohexane) | Selective installation of azide group at C(sp3)-H bond sigmaaldrich.com |
| Pd-catalyzed Arylation | Cyclobutyl amide | Palladium catalyst | 1,3-diarylcyclobutane | C-H functionalization cascade acs.org |
| Rh-catalyzed Alkylation | Azoles | RhCl(PCy₃)₂ | Di-, tri-, and tetracyclic azole derivatives | Intramolecular C-H activation nih.gov |
Photocatalyzed Synthetic Pathways
Photoredox catalysis has become a powerful tool in modern organic synthesis, utilizing visible light to initiate chemical transformations under mild conditions. mdpi.com This approach enables the generation of radical intermediates that can participate in a variety of bond-forming reactions. acs.org
Photocatalysis has been successfully applied to the synthesis of bicyclic compounds. For instance, photocatalyzed [2+2] cycloadditions of aryl bis-enone derivatives can produce highly substituted bicyclo[3.2.0]heptanes stereoselectively. nih.gov Similarly, photocatalysis can be used for the ring-opening of carbonyl cyclopropanes, which can then undergo [3σ + 2σ] cycloaddition with bicyclo[1.1.0]butanes to yield bicyclo[3.1.1]heptanes. chemrxiv.org Other photocatalytic methods include decarboxylative cyclizations, which have been used to create bridged bicyclic systems from biphenyl precursors using an iridium photocatalyst. rsc.org These reactions often proceed with high efficiency and can be used to construct complex polycyclic frameworks, including spirocyclic and fused bicyclic lactones, from simple precursors. epfl.ch
| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |
| [2+2] Photocycloaddition | Aryl bis-enone derivatives | Eosin Y, LiBr, Visible light | Bicyclo[3.2.0]heptanes | nih.gov |
| [3σ + 2σ] Cycloaddition | Carbonyl cyclopropanes, Bicyclo[1.1.0]butanes | Photocatalyst | Bicyclo[3.1.1]heptanes | chemrxiv.org |
| Decarboxylative Cyclization | Biphenyl derivatives | Iridium photocatalyst | Bridged bicyclo[2.2.2]octene systems | rsc.org |
| Lactonization-Alkynylation | Homoallylic cesium oxalates, Ethynylbenziodoxolone (EBX) reagents | Organic dye photocatalyst | Fused and bridged bicyclic lactones | epfl.ch |
Chemical Reactivity and Mechanistic Studies of Bicyclic Cyclohexyl Systems
Unimolecular and Bimolecular Transformations
The reactivity of bicyclic cyclohexyl systems can be initiated through thermal energy or high-energy radiation, leading to a variety of molecular rearrangements and decomposition products.
Thermal Decomposition Pathways and Kinetics
The thermal stability and decomposition of bicyclic cyclohexyl systems have been a subject of kinetic studies, particularly for high-density hydrocarbon fuels. Research on 1,1'-bicyclohexyl, the saturated analog of bicyclohexenyl, provides significant insight into the thermal behavior of these systems. When heated to approximately 427°C (801°F), bicyclohexyl (B1666981) undergoes slow decomposition. wikipedia.org The primary bond to break is the C-C bond connecting the two rings, as it is the longest and weakest. wikipedia.org
The thermal decomposition of 1,1'-bicyclohexyl has been investigated in a batch reactor at temperatures between 683 K and 713 K. acs.orgacs.org The process can be described by a first-order kinetic equation. acs.orgacs.org The primary initial products of this decomposition are cyclohexane (B81311) and cyclohexene (B86901), formed in equivalent amounts at the beginning of the reaction. acs.org The formation of these and other products proceeds through mechanisms such as hydrogen transfer, β-scission, isomerization, and dehydrogenation. acs.org
The apparent rate constants for the decomposition of 1,1'-bicyclohexyl increase with temperature. acs.org The Arrhenius parameters have been determined, with a pre-exponential factor (A) of 6.22 × 10²⁰ h⁻¹ and an activation energy (Ea) of 293 kJ·mol⁻¹. acs.org
Table 1: Apparent First-Order Rate Constants for Thermal Decomposition of 1,1'-Bicyclohexyl
| Temperature (K) | Apparent Rate Constant (k, h⁻¹) |
|---|---|
| 683 | 0.0223 |
| 693 | 0.0468 |
| 703 | 0.0987 |
| 713 | 0.1979 |
Radiolysis-Induced Reactions
Radiolysis, the decomposition of molecules by ionizing radiation, provides another avenue for studying the reactivity of bicyclic cyclohexyl systems. The radiolysis of cyclohexane, a closely related compound, has been extensively studied and yields products that include cyclohexene and bicyclohexyl. europa.eucdnsciencepub.com
When solutions of cyclohexene in cyclohexane are subjected to γ-radiolysis, a variety of products are formed, including radioactive cyclohexane, bicyclohexyl, cyclohexylcyclohexene, and this compound. aip.org The formation of these products is explained by a free-radical mechanism. aip.org The process involves the addition of hydrogen atoms to cyclohexene, which is kinetically favored over hydrogen abstraction from cyclohexane. aip.org This leads to the formation of C₆H₁₁ and C₆H₉ radicals, which are precursors to the final products. aip.org
The intermediates in the radiolysis of condensed-phase cyclohexane include free electrons, cyclohexyl radical cations, and cyclohexyl radicals. europa.eu These cyclohexyl radicals can terminate to form cyclohexene and bicyclohexyl. europa.eu The yields of these products can be influenced by the presence of radical or electron scavengers. For instance, nitrous oxide (N₂O) acts as an electron scavenger, leading to an increase in the yields of bicyclohexyl and cyclohexene. cdnsciencepub.com In contrast, other scavengers like duroquinone (B146903) can reduce the yields of both bicyclohexyl and cyclohexene by scavenging cyclohexyl radicals. tandfonline.com
Table 2: Product Yields (G-values) in the Radiolysis of Cyclohexane with N₂O
| Product | Initial Yield (G-units) | Yield with ~0.3 M N₂O (G-units) |
|---|---|---|
| Hydrogen (H₂) | 5.5 | 2.5 |
| Bicyclohexyl | Initial Value | 2.27 |
| Cyclohexene | Initial Value | 3.50 |
Cycloaddition Reactions of this compound and Related Structures
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. This compound, containing both diene and alkene functionalities, and related structures can participate in various types of cycloadditions.
Diels-Alder and [4+2] Cycloadditions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and an alkene (dienophile) to form a six-membered ring, such as a cyclohexene derivative. wikipedia.orgiitk.ac.inlibretexts.org This reaction is highly stereospecific and provides a reliable method for constructing cyclic systems with good stereochemical and regiochemical control. wikipedia.orgiitk.ac.in The reaction generally proceeds fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups, or vice versa. edurev.inebsco.comlibretexts.org
The stereochemical outcome of the Diels-Alder reaction often favors the endo product, a preference known as the Alder endo rule. wikipedia.org This selectivity is typically more pronounced with rigid dienophiles. wikipedia.org However, recent studies have challenged the idea that simple Diels-Alder reactions are intrinsically endo-selective, showing that reactions of 1,3-butadiene (B125203) with common monosubstituted dienophiles can result in kinetic endo:exo ratios close to 1:1. nih.gov
Enzyme-catalyzed [4+2] cycloadditions have also been identified as key steps in the biosynthesis of natural products containing cyclohexene rings. nih.gov For example, the enzyme SpnF catalyzes a transannular [4+2] cycloaddition to form the cyclohexene ring in spinosyn A. nih.gov
[2+2] and [3+2] Cycloadditions
Beyond the Diels-Alder reaction, bicyclic systems can engage in other modes of cycloaddition. [2+2] cycloadditions involve two alkene components to form a four-membered ring. libretexts.orgwikipedia.org This type of reaction can be thermally or photochemically induced. For example, the Staudinger reaction is a [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam ring, which can be induced by microwave or photoirradiation. sci-hub.se
[3+2] cycloadditions combine a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to create a five-membered ring. wikipedia.orgbeilstein-journals.org These reactions are a powerful method for synthesizing five-membered heterocycles like pyrrolidines and dihydrofurans. rsc.orgnih.gov Strained cyclic alkynes, such as cyclohexyne, show high reactivity in [3+2] cycloaddition reactions with partners like methyl azide (B81097), proceeding through a one-step mechanism with a low activation enthalpy. rsc.org The reaction is initiated by the formation of a pseudoradical center on one of the acetylenic carbons of the strained cycloalkyne. rsc.org Phosphine-catalyzed [3+2] cycloadditions are also used to synthesize cyclopentene (B43876) derivatives. beilstein-journals.org
Lewis Acid Catalyzed Cycloadditions and Selectivity
Lewis acids are frequently employed as catalysts in cycloaddition reactions to enhance reaction rates and control selectivity. iitk.ac.in In Diels-Alder reactions, Lewis acids can increase the regioselectivity and stereoselectivity of the transformation. iitk.ac.innih.gov
The influence of Lewis acids is particularly notable in reactions involving strained bicyclic systems. For instance, various Lewis acids, such as Sc(OTf)₃ and Zn(OTf)₂, catalyze formal cycloaddition reactions of bicyclo[1.1.0]butanes (BCBs) with a range of partners including quinones, imines, and ketenes. researchgate.netresearchgate.netresearchgate.net These reactions can proceed through different pathways, such as formal [3+2] or [2π+2σ] cycloadditions, depending on the specific catalyst and substrates used. researchgate.netchemrxiv.org Lewis acid catalysis can even enable a switch in reactivity, for example, from a [2π+2σ] to a hetero-[4π+2σ] cycloaddition pathway. chemrxiv.org This catalytic approach allows for the synthesis of diverse and complex polycyclic and caged molecular frameworks from simple bicyclic precursors. researchgate.netnih.gov
Intramolecular and Intermolecular Cycloadditions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems. In the context of this compound systems, both intramolecular and intermolecular cycloadditions have been explored to generate complex molecular architectures.
Intramolecular Cycloadditions:
The intramolecular Diels-Alder (IMDA) reaction is a prominent example where a diene and a dienophile, present within the same molecule, react to form a cyclohexene ring as part of a larger, often bridged or fused, polycyclic system. wikipedia.org This strategy has been instrumental in the total synthesis of various natural products. wikipedia.org Depending on how the dienophile is tethered to the diene, either fused or bridged ring systems can be formed. wikipedia.orgnih.gov For instance, type I IMDA reactions, where the dienophile is linked to the 1-position of the diene, are effective for synthesizing fused bicyclo[m.4.0] ring systems. nih.gov
While the IMDA reaction is a cornerstone, other intramolecular cycloadditions are also utilized. For example, the intramolecular [2+2] cycloaddition of 1,5-dienes under photochemical conditions is a common method for constructing the bicyclo[2.1.1]hexane skeleton. nih.gov Furthermore, rhodium-catalyzed type II (3+2) intramolecular cycloaddition cascades provide access to challenging bridged medium-sized ring systems like bicyclo[5.2.2] and bicyclo[4.2.2]. nih.gov
Intermolecular Cycloadditions:
Intermolecular cycloadditions involving bicyclo[1.1.0]butanes (BCBs) and alkenes have emerged as a desirable method for constructing bicyclic rings from readily available starting materials. nih.gov Lewis acid-promoted formal [2π + 2σ] cycloaddition reactions between silyl (B83357) enol ethers and BCBs yield bicyclo[2.1.1]hexanes. nih.gov Niobium-catalyzed [2+2+2] cycloadditions of alkynes and α,ω-dienes have also been developed for the synthesis of bicyclic cyclohexadienes. researchgate.net Additionally, iron-catalyzed crossed intermolecular radical cation cycloadditions of styrenes offer a sustainable route to functionalized cyclohexenes. rsc.org
Table 1: Examples of Cycloaddition Reactions in Bicyclic Systems
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Intramolecular Diels-Alder (IMDA) | Diene and dienophile in the same molecule | Thermal or Lewis acid | Fused or bridged polycyclic systems |
| Intramolecular [2+2] Cycloaddition | 1,5-diene | Photochemical irradiation | Bicyclo[2.1.1]hexane |
| Rhodium-catalyzed (3+2) Cycloaddition | N-sulfonyl-1,2,3-triazole with a carbonyl and alkene | Rhodium catalyst | Bridged medium-sized ring systems |
| Intermolecular [2π + 2σ] Cycloaddition | Silyl enol ether and bicyclo[1.1.0]butane | Yb(OTf)₃ (Lewis acid) | Bicyclo[2.1.1]hexane |
| Niobium-catalyzed [2+2+2] Cycloaddition | Alkyne and α,ω-diene | Niobium catalyst | Bicyclic cyclohexadiene |
| Iron-catalyzed Radical Cation Cycloaddition | Styrenes | Iron catalyst | Functionalized cyclohexene |
Redox Reactions and Substitution Chemistry
The chemical versatility of bicyclohexyl systems is further demonstrated through a range of redox and substitution reactions. These transformations allow for the introduction of various functional groups and the modification of oxidation states within the bicyclic framework.
The oxidation of this compound and related bicyclohexyl derivatives provides access to important carbonyl and carboxylic acid functionalities.
Oxidation to Carbonyl Compounds:
Alkenes can be oxidatively cleaved to form carbonyl compounds. openstax.org Ozonolysis is a widely used method for this transformation, where an alkene is treated with ozone followed by a reductive workup (e.g., with zinc metal in acetic acid) to yield aldehydes or ketones. openstax.orglibretexts.org The nature of the substituent on the double bond determines the product; for instance, a tetrasubstituted alkene will produce two ketone fragments. openstax.org Another method involves the use of potassium permanganate (B83412) (KMnO₄) in neutral or acidic conditions to cleave the double bond and form carbonyl-containing products. openstax.org
Oxidation to Carboxylic Acids:
Stronger oxidizing conditions can lead to the formation of carboxylic acids. The direct oxidation of bicyclohexyl derivatives using potassium permanganate in an acidic medium is a classic method to produce [1,1'-bicyclohexyl]-1-carboxylic acid, with yields typically in the range of 45-65%. It is crucial to control the temperature to avoid over-oxidation to dicarboxylic acids. Alternatively, the hydrolysis of nitrile precursors, which can be prepared via the Ritter reaction of bicyclohexanol with acetonitrile (B52724), also yields the corresponding carboxylic acid. Furthermore, primary alcohols can be oxidized to carboxylic acids using various reagents, including chromium trioxide (CrO₃) catalyzed by H₅IO₆, or more sustainable methods using iron nitrate (B79036) and TEMPO with oxygen or air. organic-chemistry.org
Table 2: Oxidation Reactions of Bicyclohexyl Systems
| Starting Material | Oxidizing Agent/Conditions | Major Product |
| This compound (alkene) | 1. O₃; 2. Zn/CH₃COOH | Ketones/Aldehydes |
| This compound (alkene) | KMnO₄ (neutral/acidic) | Ketones/Aldehydes |
| Bicyclohexyl derivative | KMnO₄ (acidic, reflux) | [1,1'-Bicyclohexyl]-1-carboxylic acid |
| Bicyclohexyl nitrile | NaOH (aq), reflux | [1,1'-Bicyclohexyl]-1-carboxylic acid |
| Primary alcohol on bicyclohexyl | CrO₃/H₅IO₆ | Carboxylic acid |
The reduction of unsaturated this compound or functionalized bicyclohexyl systems to their saturated counterparts is a fundamental transformation. researchgate.net For instance, cyclohexene moieties can be reduced to saturated cyclohexane compounds. researchgate.net A common method for the reduction of ketones, such as those derived from the oxidation of bicyclohexyl systems, is the Huang-Minlon modification of the Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base. researchgate.net This reaction effectively converts a ketone to a methylene (B1212753) group, leading to the fully saturated hydrocarbon. It has been noted that during this reaction, equilibration can occur, leading to mixtures of isomers. researchgate.net The reduction of carboxylic acids to the corresponding alcohols can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Bicyclohexyl systems can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Electrophilic Substitution:
Electrophilic substitution reactions typically occur on aromatic rings that may be attached to the bicyclohexyl core. smolecule.com In these reactions, an electrophile replaces an atom, usually hydrogen, on the aromatic ring. byjus.com For example, the benzene (B151609) ring in (1,1'-bicyclohexyl)-4-ylbenzene (B12811995) can undergo electrophilic substitution. smolecule.com An interesting example involves the electrophilic substitution of indole (B1671886) with cyclohexanone (B45756) in the presence of hydrobromic acid, which leads to the formation of 1'-(indol-3-yl)-1,1'-bicyclohexyl-2-one. researchgate.netresearchgate.net This reaction proceeds through the generation of an electrophilic species from cyclohexanone. researchgate.net
Nucleophilic Substitution:
Nucleophilic substitution involves the replacement of a leaving group by a nucleophile. wikipedia.org In bicyclohexyl systems, this can occur at a carbon atom bearing a suitable leaving group. For example, the hydrogen atom of a carboxylic acid group on a bicyclohexyl ring can be substituted through nucleophilic substitution reactions. Similarly, esters derived from bicyclohexyl carboxylic acids can undergo nucleophilic substitution at the ester group. The study of isotope effects in nucleophilic substitution reactions has been a subject of interest in these systems. cdnsciencepub.com
Stereochemical and Conformational Research on Bicyclic Cyclohexyl Compounds
Elucidation of Configurational Isomerism
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.org For bicyclohexenyl and related bicyclohexyl (B1666981) systems, several types of configurational isomerism are significant.
The connection between the two cyclohexane (B81311) or cyclohexene (B86901) rings can lead to cis- and trans-isomerism. tutorchase.com This is determined by the relative orientation of the substituents on the two rings. ontosight.ai For instance, in 4,4'-disubstituted-[1,1'-bicyclohexane] compounds, which are crucial for liquid crystal applications, controlling the all-trans stereochemistry is a key synthetic challenge. thieme-connect.comresearchgate.net This trans configuration is generally more stable. researchgate.net Similarly, the stereochemistry of substituents at the ring junction in fused systems like decalin (bicyclo[4.4.0]decane) results in distinct cis- and trans-fused isomers. willingdoncollege.ac.in
The presence of a double bond within one or both of the cyclohexene rings introduces the possibility of E/Z isomerism, depending on the substitution pattern around the double bond. studymind.co.uk Furthermore, this compound derivatives can possess multiple chiral centers, leading to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.orgacs.org For example, research on 1,1'-bicyclohexyl-4,4'-dione dioxime identified an enantiomeric pair (RR/SS) and a meso form (RS/SR). acs.org The specific configuration is critical as it directly influences the compound's physical and biological properties. ontosight.ai
| Type of Isomerism | Description | Relevance to this compound/Bicyclohexyl Systems |
| Cis-Trans Isomerism | Describes the relative orientation of substituents across a ring structure or a double bond. tutorchase.comlibretexts.org | Defines the spatial relationship between the two rings and substituents on them, impacting molecular shape and packing. ontosight.aithieme-connect.com |
| E/Z Isomerism | Specifies the configuration around a double bond based on the priority of substituent groups. studymind.co.uk | Applicable to substituted this compound derivatives where the double bond has appropriate substitution patterns. |
| Optical Isomerism (Enantiomers & Diastereomers) | Arises from the presence of one or more chiral centers, leading to non-superimposable mirror images (enantiomers) or other stereoisomers (diastereomers). libretexts.org | Many substituted this compound derivatives are chiral, existing as mixtures of stereoisomers which may have different properties. acs.org |
Advanced Conformational Analysis Techniques
The study of these complex three-dimensional structures and their dynamic behavior has been greatly enhanced by advanced analytical techniques. numberanalytics.com
Computational Methods: Molecular Dynamics (MD) and Quantum Mechanics (QM) have become essential tools. numberanalytics.com MD simulations track the movement of atoms over time, providing insight into conformational dynamics and transitions between different conformers. numberanalytics.com QM methods offer a more precise description of the electronic structure and energy of different conformations. numberanalytics.com These computational approaches allow for the prediction of stable conformers and the energy barriers between them. bigchem.eu
Spectroscopic and Diffraction Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of isomers in solution. acs.org For example, 13C NMR was used to identify E and Z configurational stereoisomers of a bicyclohexylidene derivative. acs.org In the solid state, X-ray diffraction provides definitive information on the molecule's conformation and the three-dimensional arrangement within a crystal lattice. researchgate.net
| Technique | Type | Application in Conformational Analysis |
| Nuclear Magnetic Resonance (NMR) | Experimental | Determines the connectivity and stereochemistry of isomers in solution; can be used to study dynamic conformational equilibria. acs.org |
| X-ray Crystallography | Experimental | Provides precise 3D coordinates of atoms in the solid state, revealing the exact conformation of the molecule. researchgate.net |
| Molecular Dynamics (MD) | Computational | Simulates the dynamic motions of the molecule, exploring the conformational space and identifying preferred conformations and transition pathways. numberanalytics.com |
| Quantum Mechanics (QM) | Computational | Calculates the relative energies of different conformers with high accuracy, helping to identify the most stable structures. numberanalytics.com |
Diastereoselective and Enantioselective Synthesis Approaches
The synthesis of specific stereoisomers of this compound and related compounds is a significant area of research, driven by the need for materials with defined properties, such as liquid crystals and pharmaceuticals. thieme-connect.comgoogle.com Diastereoselective and enantioselective synthesis methods aim to control the formation of these stereoisomers.
Diastereoselective Synthesis: These methods aim to produce one diastereomer in preference to others. beilstein-journals.org A common strategy involves catalytic hydrogenation. For example, the hydrogenation of specific biphenyl (B1667301) derivatives using a palladium catalyst under controlled hydrogen pressure (less than 2 MPa) preferentially yields the trans-isomer of the corresponding bicyclohexane derivative. google.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity. researchgate.net Cascade reactions, such as inter- and intramolecular double Michael additions, can also be employed to create highly substituted cyclohexanone (B45756) rings with excellent diastereoselectivity. beilstein-journals.org
Enantioselective Synthesis: These approaches are designed to produce one enantiomer of a chiral molecule in excess over the other. rsc.org This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. numberanalytics.com While specific examples for this compound are specialized, the principles are broadly applied. For instance, Ni-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral α-substituted α-amino acid derivatives with excellent enantioselectivity (ee). rsc.org Similarly, chiral boron compounds have been synthesized via dynamic kinetic asymmetric cross-coupling reactions. mdpi.com Such strategies could be adapted for the synthesis of chiral this compound derivatives.
| Synthetic Approach | Goal | Example Method |
| Diastereoselective Synthesis | Preferential formation of one diastereomer. | Catalytic hydrogenation of a biphenyl precursor to favor the trans-bicyclohexyl product. google.com |
| Enantioselective Synthesis | Preferential formation of one enantiomer. | Asymmetric hydrogenation using a chiral nickel catalyst to produce a single enantiomer of a cyclic compound. rsc.org |
| Stereospecific Reactions | The stereochemistry of the starting material determines the stereochemistry of the product. | An equilibration process involving carbocations can be used to control the diastereomer distribution to achieve an all-trans product. thieme-connect.comresearchgate.net |
Structure-Reactivity Relationships Governed by Stereochemistry
The stereochemistry of a molecule is not just a static feature; it profoundly influences its chemical reactivity. numberanalytics.comsparkl.me This relationship between three-dimensional structure and reactivity is a central theme in organic chemistry. birzeit.edu
The specific conformation of a this compound derivative can affect the accessibility of the double bond to reagents. A bulky substituent in a particular position might sterically hinder one face of the double bond, directing an incoming reagent to the opposite face. The stability of isomers also plays a role; reactions often proceed through the most stable conformer. libretexts.org
| Stereochemical Feature | Influence on Reactivity | Example |
| Conformation | Affects the accessibility of reactive sites (e.g., the C=C double bond). | A bulky axial group can shield one face of the ring system from attack. |
| Cis-Trans Isomerism | Leads to different reaction rates and pathways due to differences in steric hindrance and dipole moments. tutorchase.com | Cis isomers can be more reactive than trans isomers due to steric strain or the proximity of interacting groups. tutorchase.com |
| Chirality | Can lead to stereospecific interactions with other chiral molecules, including catalysts or biological receptors. | An enzyme may selectively bind to and react with only one enantiomer of a chiral substrate. |
| Substituent Position (e.g., axial vs. equatorial) | The orientation of a leaving group or reacting group can determine the reaction mechanism and product formation (e.g., E2 elimination). | E2 elimination reactions typically require an anti-periplanar arrangement of the proton and the leaving group, which is highly dependent on the conformation. |
Catalysis in the Chemistry of Bicyclic Cyclohexyl Systems
Heterogeneous Catalytic Processes
Heterogeneous catalysts are instrumental in the transformation of bicyclohexyl (B1666981) derivatives, offering advantages in terms of separation and reusability. Key processes include dehydrogenation and catalytic transfer hydrogenation, where the catalyst's composition, support, and morphology are crucial for high activity and selectivity.
The dehydrogenation of bicyclohexyl to biphenyl (B1667301) is a significant reaction for hydrogen release in liquid organic hydrogen carrier (LOHC) systems. Trimetallic Pt-Ni-Cr catalysts supported on carbon (Pt-Ni-Cr/C) have demonstrated superior performance compared to their monometallic and bimetallic counterparts. mdpi.comresearchgate.netdntb.gov.uamsu.ru
Studies have shown that the addition of both nickel and chromium to a platinum catalyst significantly enhances the conversion of bicyclohexyl and the selectivity towards biphenyl. mdpi.comresearchgate.netdntb.gov.uasciprofiles.com For instance, trimetallic Pt-Ni-Cr/C catalysts have achieved bicyclohexyl conversions greater than 62% and biphenyl selectivities exceeding 84%, outperforming monometallic Pt/C catalysts which show conversions of over 55% and selectivities around 68%. mdpi.comdntb.gov.uasciprofiles.com This synergistic effect is attributed to the formation of local Cr-Ni clusters, which are believed to increase the activity of the platinum nanoparticles. mdpi.comdntb.gov.uaresearchgate.net The presence of highly stable CrxNi1−x alloys can inhibit the formation of PtxNi1−x alloys, which mitigates the deactivation of platinum particles. mdpi.com
Table 1: Comparison of Catalyst Performance in Bicyclohexyl Dehydrogenation
| Catalyst | Bicyclohexyl Conversion (%) | Biphenyl Selectivity (%) | Reference |
|---|---|---|---|
| Pt/C (monometallic) | > 55 | > 68 | mdpi.comdntb.gov.ua |
| Pt-Ni-Cr/C (trimetallic) | > 62 | > 84 | mdpi.comdntb.gov.uasciprofiles.com |
| Ni-Cr/C (bimetallic) | < 3 | ~ 50 | msu.ru |
| Ni/C (monometallic) | - | ~ 35 | msu.ru |
Catalytic transfer hydrogenation (CTH) presents an alternative to using high-pressure molecular hydrogen for hydrogenation reactions. uq.edu.auresearchgate.netrsc.org In this process, a hydrogen donor molecule, such as bicyclohexyl, transfers hydrogen to a substrate, mediated by a heterogeneous catalyst. uq.edu.auresearchgate.netuq.edu.au This method is particularly relevant for the valorization of bio-based feedstocks. uq.edu.aursc.orguq.edu.au
The effectiveness of a CTH system relies on a catalyst that can efficiently facilitate both the dehydrogenation of the hydrogen donor and the hydrogenation of the substrate. uq.edu.auresearchgate.netuq.edu.au Palladium-based catalysts are commonly employed for this purpose. uq.edu.au For the CTH of guaiacol (B22219) using bicyclohexyl as the hydrogen donor, palladium dispersed on different supports like γ-Al2O3, MgO, and SiO2 has been investigated. uq.edu.au The study revealed that the interaction between the solvent, substrate, and support is critical for the efficiency of the hydrogen transfer. uq.edu.au
A key finding is that a catalyst with slow dehydrogenation of the donor (bicyclohexyl) combined with fast hydrogenation of the substrate (guaiacol), as observed with Pd/MgO, leads to higher hydrogen transfer efficiency and selectivity towards the hydrogenated products. researchgate.netuq.edu.au This highlights the importance of balancing the rates of the two half-reactions for optimal CTH performance. researchgate.netuq.edu.au Unlike some other hydrogen donors, bicyclohexyl has been shown to be stable under CTH conditions, without forming secondary products from condensation with the substrate. uq.edu.au
The support material and the morphology of the catalyst play a fundamental role in the activity and selectivity of heterogeneous catalysts used in bicyclohexyl chemistry. mdpi.comrsc.org Carbon-based materials like Sibunit® and oxidized carbon nanotubes are frequently used as supports for dehydrogenation catalysts. mdpi.comsciprofiles.comrsc.orgresearchgate.net
The carbon support influences the formation of active and selective phases of the catalyst. rsc.org For Pt-containing catalysts in bicyclohexyl dehydrogenation, the carbon carrier is involved in two key processes: the formation of an active platinum carbide (Pt1−xCx) phase and the graphitization of the carbon support itself. rsc.org The Pt/Ni-Cr/C catalyst, which exhibits the highest activity, demonstrates a balance of both these processes. rsc.org
Oxidation of the carbon support, such as Sibunit, can lead to an increase in the number of surface defects and oxygen-containing functional groups. mdpi.com These features can help to stabilize metal particles on the surface, leading to higher dispersion and smaller particle sizes. mdpi.com For monometallic Pt/C catalysts, an oxidized support has been shown to increase the conversion of bicyclohexyl compared to an untreated carrier. mdpi.com
The morphology of the metallic particles is also critical. In Pt-Ni-Cr/C systems, the formation of local clusters of Cr-Ni solid solutions is believed to enhance the activity of platinum nanoparticles. mdpi.comdntb.gov.uaresearchgate.net Transmission electron microscopy (TEM) has been used to study the surface morphology and particle distribution of these catalysts. mdpi.commdpi.com For bimetallic Ni-Cr catalysts on Sibunit, TEM studies have shown small, regularly shaped particles (~3–5 nm) located on top of larger particles (~20–30 nm). mdpi.com The interaction between Ni and Cr affects the crystal lattice parameters of nickel. mdpi.com
Table 2: Influence of Support Oxidation on Pt/C Catalyst for Bicyclohexyl Dehydrogenation
| Catalyst Support | Average Pt Particle Size (nm) | Bicyclohexyl Conversion | Reference |
|---|---|---|---|
| Untreated Sibunit | - | Lower | mdpi.com |
| Oxidized Sibunit (Cox) | ~1.7–1.8 | Higher | mdpi.com |
Catalytic Transfer Hydrogenation (CTH)
Homogeneous Catalysis Applications
Homogeneous catalysis offers distinct advantages in terms of selectivity and activity under mild reaction conditions for the transformation of bicyclic systems.
Lewis acid catalysis is a powerful tool for promoting cycloaddition reactions involving bicyclic systems. These reactions are valuable for the construction of complex polycyclic frameworks. researchgate.netresearchgate.netrsc.org For instance, Lewis acids can activate bicyclo[1.1.0]butanes (BCBs) as electrophiles, enabling them to react with nucleophiles like indoles in formal (3+2)-cycloadditions to create intricate indoline (B122111) polycycles. researchgate.net
In the context of bicyclic hexanes, Lewis acid-catalyzed formal (3+2) cycloadditions between silyl (B83357) enol ethers and bicyclo[1.1.0]butanes provide access to a variety of bicyclo[2.1.1]hexane (BCH) derivatives. researchgate.net This methodology has also been extended to the derivatization of silyl enol ethers on bicyclo[4.1.1]octanes. researchgate.net The use of chiral Lewis acids can induce enantioselectivity in these transformations. For example, a chiral AlBr3-activated 1,3,2-oxazaborolidine has been used to catalyze a visible light-triggered cascade of ortho photocycloaddition and rearrangement, yielding enantioenriched polycyclic benzoisochromenes. rsc.org
The choice of Lewis acid can be critical. Weak Lewis acids are often suitable for promoting (2+2) cycloadditions, whereas strong Lewis acids might lead to decomposition of the cyclobutane (B1203170) products. arizona.edu Zinc chloride has been shown to promote certain (2+2) cycloadditions. arizona.edu
Organometallic catalysis, particularly using palladium complexes, is extensively used for carbon-carbon bond formation, with reactions like the Heck and Suzuki couplings being prominent examples. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for C-C bond formation and has been applied to bicyclic systems. chemrxiv.orgnih.gov For example, a Heck-type coupling of fused bicyclic vinylcyclopropanes has been developed to synthesize 1,4-cyclohexadienes, among other products. chemrxiv.org The mechanism of this transformation involves a researchgate.netrsc.org-migratory shift of palladium, which allows for the ring expansion of the cyclopropanated starting material. chemrxiv.org The intramolecular Heck reaction is often more efficient than its intermolecular counterpart and can exhibit high levels of regioselectivity and stereoselectivity. libretexts.org
The Suzuki reaction (or Suzuki-Miyaura coupling) is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org It is widely used for synthesizing substituted biphenyls and other conjugated systems. wikipedia.org While direct examples involving bicyclohexenyl are less common in the provided context, the principles of Suzuki coupling are broadly applicable. The reaction typically proceeds with retention of stereochemistry at the double bond. wikipedia.org The choice of ligand for the palladium catalyst is crucial, with bulky, electron-rich phosphines or N-heterocyclic carbenes often being employed to enhance catalytic activity, especially when using less reactive aryl chlorides. libretexts.orgorganic-chemistry.orgharvard.edu
Metal Carbene Chemistry
Transition metal carbene complexes are organometallic compounds with a metal-carbon double bond that serve as highly reactive intermediates in a variety of organic transformations. wikipedia.org Their interactions with bicyclic olefins, such as this compound, are of significant interest for constructing complex polycyclic and spirocyclic frameworks. The reactivity of a metal carbene is broadly classified into two main types: Fischer carbenes and Schrock carbenes. libretexts.org Fischer carbenes, typically involving metals in low oxidation states (e.g., Cr(0), Mo(0)), feature an electrophilic carbene carbon. libretexts.orglibretexts.org In contrast, Schrock carbenes involve metals in high oxidation states (e.g., Ta(V), Ti(IV)) and have a nucleophilic carbene carbon. wikipedia.orglibretexts.org This electronic difference dictates their reaction pathways with alkenes like this compound.
The primary reactions of metal carbenes with alkenes are cyclopropanation, cycloaddition, and C-H insertion. libretexts.org In the context of bicyclic systems, these reactions provide powerful tools for synthesis. For instance, the reaction of a carbene with the double bond of a cycloalkene, such as cyclohexene (B86901), results in the formation of a bicyclic cyclopropane (B1198618) derivative. libretexts.org This transformation is stereospecific, with the stereochemistry of the starting alkene being retained in the product. libretexts.org
Research into the reactions of Fischer carbene complexes with strained bicyclic olefins has revealed complex cascade sequences. For example, chromium alkynyl Fischer carbenes react with bicyclo[2.2.1]heptene derivatives in a multicomponent fashion, creating new rings and multiple C-C bonds in a single process. acs.org Photoinduced reactions of chromium alkoxycarbenes with alkenes can also lead to the formation of cyclobutanones. uwindsor.ca
Furthermore, metal carbenes are key intermediates in domino reactions involving strained bicyclic alkenes. Catalytic cycles can involve the formation of a metal-carbene intermediate which then drives subsequent transformations to build molecular complexity. beilstein-journals.org In some systems, bulky bicyclohexyl groups have been shown to act as kinetic protectors for triplet carbene species, sterically hindering dimerization and controlling reactivity. rushim.ru The choice of metal can also fundamentally alter the reactivity of the carbene species, switching it from electrophilic to nucleophilic, a concept known as umpolung. nih.gov This allows for chemodivergent synthesis, where a single carbene precursor can lead to different products depending on the metal catalyst used. nih.gov
Table 1: Representative Reactions of Metal Carbenes with Bicyclic Olefins This table is interactive. You can sort and filter the data.
Mechanistic Investigations of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and improving catalyst performance. For bicyclic cyclohexyl systems, a key reaction is the catalytic hydrogenation of biphenyl to produce cyclohexylbenzene (B7769038) and, ultimately, bicyclohexyl. This process is relevant for applications such as hydrogen storage. mdpi.com
The hydrogenation of biphenyl typically proceeds in a stepwise manner, with the first aromatic ring being hydrogenated to form cyclohexylbenzene, which is then hydrogenated to bicyclohexyl. Mechanistic studies reveal that the catalyst surface, reaction intermediates, and reaction kinetics all play crucial roles. On a 3% Pt/C catalyst, it was found that biphenyl adsorbs on the catalyst surface approximately five times more strongly than the intermediate cyclohexylbenzene. mdpi.com This difference in adsorption affects the relative reaction rates. While the initial hydrogenation rate of biphenyl is lower than that of a more condensed aromatic like naphthalene, the subsequent hydrogenation of cyclohexylbenzene to bicyclohexyl occurs more rapidly. mdpi.com
Kinetic studies on the hydrodenitrogenation of carbazole (B46965) over a bulk molybdenum carbide (Mo₂C) catalyst, which produces bicyclohexyl as a final product, identified two kinetically coupled cycles. capes.gov.br The first is a direct hydrodenitrogenation route leading to cyclohexylbenzene, while the second is a hydrogenation pathway that converts this intermediate to bicyclohexyl. capes.gov.br At 633 K, the reaction was zero-order with respect to carbazole, and a high selectivity for bicyclohexyl over cyclohexylbenzene (ratio of 9:1) was observed. capes.gov.br
More detailed mechanistic insights often come from a combination of kinetic analysis, isotope labeling studies, and computational modeling (DFT). For example, in the cobalt-catalyzed asymmetric hydrogenation of enamides, in-situ monitoring identified a cobalt-enamide complex as the catalyst resting state. uit.no Kinetic studies established a rate law that was first-order in both the catalyst-substrate complex and H₂, while deuterium (B1214612) labeling experiments pointed to an irreversible H₂ addition step as being both rate- and selectivity-determining. uit.no Such detailed investigations, while not on this compound itself, provide a blueprint for the rigorous mechanistic analysis required to understand and control catalysis in related systems.
Table 2: Research Findings on Catalytic Cycles Producing Bicyclohexyl Systems This table is interactive. You can sort and filter the data.
Rational Design of Catalytic Systems
Rational design of catalysts involves the deliberate and systematic modification of a catalyst's properties to enhance its activity, selectivity, and stability for a specific chemical transformation. This approach moves beyond trial-and-error methods by using fundamental knowledge of reaction mechanisms and structure-activity relationships. chinesechemsoc.orgresearchgate.net For reactions involving bicyclic cyclohexyl systems, such as the selective hydrogenation of biphenyl, rational design has led to significant improvements.
A key strategy in rational design is the precise control over the active metal nanoparticles and the properties of the support material. For example, highly active and stable Ru/SiO₂ catalysts for biphenyl hydrogenation to bicyclohexyl were developed using a strong electrostatic adsorption (SEA) method. researchgate.net This synthesis technique resulted in small, well-dispersed ruthenium nanoparticles, and Density Functional Theory (DFT) calculations confirmed that smaller Ru particle sizes lead to higher catalytic activity. researchgate.net
Another powerful approach is the creation of bimetallic catalysts, where the combination of two different metals can lead to synergistic effects. The rational design of Pt-Ni bimetallic catalysts, guided by theoretical predictions of hydrogen binding energy, has been shown to enhance low-temperature hydrogenation activity. researchgate.net The performance of these bimetallic systems can be tuned by altering the metal ratio and the sequence of metal deposition. researchgate.net
Computational methods are increasingly central to the rational design process. DFT calculations can be used to screen potential co-catalysts, as demonstrated in the deaminative hydrogenation of amides. rsc.org By computationally evaluating the ability of various compounds to accelerate the turnover-limiting step while avoiding catalyst poisoning, an optimal co-catalyst was identified and experimentally validated, leading to a remarkably active system. rsc.org This workflow—combining theoretical modeling with experimental verification—provides a powerful paradigm for developing next-generation catalysts for complex reactions, including those involving the synthesis of this compound and related structures.
Table 3: Examples of Rationally Designed Catalysts for Hydrogenation of Aromatic Systems This table is interactive. You can sort and filter the data.
Theoretical and Computational Chemistry Studies of Bicyclic Cyclohexyl Compounds
Quantum Chemical Investigations
Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. researchgate.net These computational tools allow for the detailed investigation of electronic structure, bonding, and the energetic profiles of chemical reactions. epfl.chunipi.it
Electronic Structure and Bonding
The electronic structure and nature of bonding in bicyclic systems are of significant interest. For the bicyclo[3.1.0]hexenyl cation, a related structure, computational studies have provided deep insights. Theoretical analysis using Density Functional Theory (DFT) helps to rationalize the stability and electronic properties of such strained and potentially aromatic or antiaromatic systems. researchgate.net
One key finding is that the stability of the bicyclo[3.1.0]hexenyl cation is influenced by its potential antiaromatic character, which destabilizes it relative to its rearrangement transition state. researchgate.net The choice of computational method is crucial for accurately describing these systems. Studies have shown that semi-empirical models can be unreliable for molecules where multi-center bonding is a possibility, as they tend to show localized cationic centers, which is at odds with experimental data and results from higher-level theories like the 6-31G* model and various density functional models. researchgate.net
Table 1: Comparison of Computational Models for Bicyclic Cations
| Computational Method | Accuracy for Multi-Center Bonding | Description |
|---|---|---|
| Semi-Empirical Models | Low | Often fails to correctly predict delocalized cationic centers in systems like the bicyclohexenyl cation. |
| 6-31G* (Ab Initio) | Medium to High | Provides more reliable structural data compared to semi-empirical methods. researchgate.net |
| Density Functional Models (DFT) | High | Generally provides accurate results for the structure and energetics of complex cyclic systems. researchgate.net |
Reaction Energetics and Transition States
The study of reaction energetics involves calculating the energy changes that occur as reactants transform into products, including the high-energy transition states that must be surmounted. libretexts.orgwikipedia.org For carbocations like the bicyclo[3.1.0]hexenyl cation, DFT methods have been employed to calculate the energy barriers for complex rearrangements. researchgate.net
These calculations reveal that the energy barrier for a reaction is not solely dependent on the stability of the transition state but also on the stability of the ground-state molecule. researchgate.net For instance, the destabilization of the bicyclo[3.1.0]hexenyl cation ground state due to antiaromaticity contributes significantly to the low energy barrier for its circumambulatory rearrangement. researchgate.net This highlights the importance of considering the entire potential energy surface to understand reaction kinetics.
Research on the photochemistry of cis,cis-1,1'-bicyclohexenyl has shown that in the presence of methanol, the reaction yields methyl ethers via 1,2- and 1,4-addition. acs.org The formation of these products is proposed to occur through concerted transition states involving the formation of C-H and C-O bonds, a hypothesis supported by large solvent deuterium (B1214612) isotope effects. acs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a lens to view the motion and conformational preferences of molecules over time, offering insights that are complementary to static quantum chemical calculations. ethz.chrsc.org
Conformational Space Exploration
This compound can exist in different spatial arrangements or conformations. The photochemistry of cis,cis-1,1'-bicyclohexenyl leads to a transient ground-state intermediate, identified as cis,trans-1,1'-bicyclohexenyl (ct-BCH). acs.org This intermediate is crucial as it is the precursor to other products. acs.org
The ct-BCH itself exists as a mixture of conformers, primarily an s-cis and an s-trans form, which arise from rotation around the single bond connecting the two cyclohexenyl rings. acs.org The relative populations and interconversion of these conformers are key to understanding the final product distribution. Studies have shown that these conformers can nearly equilibrate during the transient's lifetime. acs.org
Table 2: Conformers of cis,trans-1,1'-Bicyclohexenyl (ct-BCH)
| Conformer | Description | Role in Reactivity |
|---|---|---|
| s-cis | The two double bonds are on the same side of the central single bond. | Contributes to the overall product distribution. |
| s-trans | The two double bonds are on opposite sides of the central single bond. | Believed to be the more stable conformer and primary source of certain products. acs.org |
Solvent Effects on Molecular Behavior
The solvent environment can significantly influence the behavior of molecules, affecting reaction rates, product selectivity, and conformational equilibria. osti.govnih.gov The conformer-dependent chemistry of cis,trans-1,1'-bicyclohexenyl has been studied in different solvents, namely benzene (B151609) and methanol. acs.orgacs.orgacs.orgcapes.gov.br
In methanol, the ct-BCH intermediate can be trapped by the solvent to form methyl ethers, a reaction pathway not available in an inert solvent like benzene. acs.org The formation of these ethers shows conformational selectivity. Furthermore, large solvent deuterium isotope effects when using CH₃OD suggest that the solvent is directly involved in the transition state of ether formation. acs.org This demonstrates that the solvent is not merely a passive medium but an active participant in the reaction mechanism.
Prediction of Structure-Reactivity and Structure-Property Relationships
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) aim to build mathematical models that correlate a molecule's structure with its reactivity or physical properties. researchgate.netdigitaloceanspaces.comnih.govnih.govchimicatechnoacta.ru
For bicyclic compounds, computational studies can help establish these relationships. For example, in the rearrangement of the bicyclo[3.1.0]hexenyl cation, the ground-state stability, which is a function of its electronic structure (antiaromaticity), is directly related to its reactivity (the energy barrier for rearrangement). researchgate.net The effects of substituents on the structure and energetics can also be computationally modeled to predict how they will alter the reactivity of the parent molecule. researchgate.net
While extensive QSPR models specifically for a broad range of this compound derivatives are not widely documented in the searched literature, the principles are well-established. Such models would typically use descriptors derived from computational chemistry (like orbital energies, partial charges, or dipole moments) to predict properties like reaction rates, equilibrium constants, or even material properties for polymers derived from these monomers. digitaloceanspaces.com
Application of Machine Learning in Computational Bicyclohexyl (B1666981) Chemistry
The integration of machine learning (ML) into theoretical and computational chemistry is revolutionizing the study of chemical compounds and reactions, including those involving bicyclic systems like this compound. By leveraging large datasets of chemical information, ML models can predict molecular properties and reaction outcomes with increasing accuracy and efficiency, complementing traditional computational methods.
Machine learning approaches in computational chemistry primarily fall into two categories: the prediction of molecular properties and the prediction of reaction outcomes. For bicyclohexyl compounds, these applications are critical for understanding their electronic structure, reactivity, and potential applications.
A significant challenge in applying machine learning to chemistry is the creation of comprehensive and diverse datasets for training models. Recently, a high-quality dataset named "Ring Vault" was introduced, containing over 200,000 cyclic and bicyclic molecules. nih.govnih.gov This dataset serves as a robust foundation for developing ML models to predict the properties of complex cyclic systems.
Predicting Electronic Properties
Researchers have utilized the "Ring Vault" dataset to train various ML models to predict key electronic properties of bicyclic compounds. nih.govnih.gov These properties are fundamental to understanding the reactivity and behavior of molecules like this compound. The models trained include Graph Attention Networks, Chemprop, and AIMNet2. nih.govnih.gov The AIMNet2 model, which incorporates 3D conformational information, has demonstrated particularly high performance in predicting properties such as the HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA). nih.govnih.gov
The following table summarizes the performance of the AIMNet2 model for predicting the electronic properties of bicyclic molecules:
| Predicted Property | Performance Metric (R²) |
| HOMO-LUMO gap | > 0.95 |
| Ionization Potential (IP) | > 0.95 |
| Electron Affinity (EA) | > 0.95 |
This data is based on the performance of the AIMNet2 model on a diverse dataset of cyclic and bicyclic molecules. nih.govnih.gov
Predicting Reaction Outcomes
Another major application of machine learning in the context of bicyclohexyl chemistry is the prediction of chemical reaction outcomes. This is a complex task that has traditionally been a significant challenge for computational methods. Recent advancements have led to the development of sophisticated ML models capable of predicting the major products of organic reactions with considerable accuracy. nih.govnih.gov
One approach treats reaction prediction as a translation problem, where the simplified molecular-input line-entry system (SMILES) strings of reactants and reagents are "translated" into the SMILES string of the product. arxiv.org A model known as the "Molecular Transformer" has achieved high accuracy in this task. arxiv.org
Another strategy combines the use of reaction templates with neural networks. nih.govnih.gov In this framework, a model is trained on a large dataset of experimental reactions to rank a list of potential products, identifying the most likely major product. In a five-fold cross-validation, such a model correctly identified the major product as the top-ranked candidate in 71.8% of cases. nih.gov
More recent developments include models like "Reactron," which predicts reaction outcomes by simulating the movement of electrons. arxiv.orgarxiv.org This approach not only predicts the final products but also provides insights into the reaction mechanism. arxiv.orgarxiv.org
These machine learning methodologies, while often developed using broader datasets, are directly applicable to predicting the outcomes of reactions involving this compound and its derivatives. For instance, they could be used to predict the products of addition reactions across the double bond or other transformations of the bicyclic framework.
The table below outlines the performance of a neural network-based model for predicting the major product of organic reactions:
| Rank of Correct Product | Prediction Accuracy |
| Rank 1 | 71.8% |
| Rank ≤ 3 | 86.7% |
| Rank ≤ 5 | 90.8% |
This data reflects the performance of a model trained on 15,000 experimental reaction records from U.S. patents. nih.gov
The continued development of machine learning models, fueled by the availability of larger and more detailed chemical datasets, holds significant promise for advancing the theoretical and computational understanding of bicyclohexyl compounds like this compound. These tools are poised to accelerate the discovery of new reactions and the design of novel molecules with desired properties.
Advanced Analytical Methodologies for Bicyclic Cyclohexyl Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the study of bicyclohexyl (B1666981), providing detailed information about its structure, conformation, and vibrational modes. These techniques are crucial for understanding the nuanced stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational dynamics of bicyclohexyl and its derivatives. Both ¹H and ¹³C NMR provide critical data for determining the spatial arrangement of atoms and the conformational preferences of the cyclohexyl rings. nih.gov
In the conformational analysis of cyclohexyl derivatives, ¹³C NMR chemical shifts are particularly sensitive to the stereochemical environment. acs.org For instance, the chemical shifts of the carbon atoms in the cyclohexane (B81311) rings can indicate whether substituents are in axial or equatorial positions. This is based on the principle that axial and equatorial substituents experience different magnetic environments, leading to distinct resonance frequencies. tsukuba.ac.jp The analysis of ¹³C NMR spectra, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the unambiguous assignment of carbon signals. mdpi.com
¹H NMR spectroscopy is also vital, with coupling constants (J-values) providing insight into the dihedral angles between adjacent protons. organicchemistrydata.org This information is crucial for determining the chair conformation of the cyclohexane rings. For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity and spatial relationships between protons and carbons. mdpi.com Low-temperature NMR studies can be used to "freeze out" conformational isomers, allowing for the individual characterization of each conformer. tsukuba.ac.jp
Molecular mechanics calculations are often used in conjunction with NMR data to determine the most stable conformers. For bicyclohexyl, the equatorial-equatorial (ee) anti conformer (C2h symmetry) is calculated to be the most stable, with the ee gauche conformer (C2 symmetry) being only slightly higher in energy. capes.gov.br
Table 1: Representative NMR Data for Cyclohexyl Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~1.12 - 1.61 | Multiplet | Chemical shifts for axial and equatorial protons in a cyclohexane ring often overlap, but axial protons are typically more shielded (lower ppm). organicchemistrydata.org |
| ¹³C | ~25 - 45 | - | The exact chemical shift is highly dependent on the substituent and its stereochemistry. acs.org |
| ¹³C | Varies | - | Long-range effects from substituents can influence chemical shifts, which must be accounted for in quantitative studies. tsukuba.ac.jp |
Note: The data in this table is illustrative and can vary significantly based on the specific derivative and experimental conditions.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and conformational properties of bicyclohexyl. capes.gov.br These methods probe the vibrational modes of the molecule, which are sensitive to its symmetry and the nature of its chemical bonds. edinst.com
IR spectroscopy measures the absorption of infrared radiation, which excites vibrational modes that cause a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which excites vibrational modes that involve a change in the molecule's polarizability. edinst.com Because of these different selection rules, IR and Raman spectroscopy are often used as complementary techniques. d-nb.info
Studies of bicyclohexyl have utilized both IR and Raman spectroscopy to investigate its various phases. rsc.orgrsc.org In the liquid and crystalline states, these techniques have been used to identify the presence of different conformers. For example, at low temperatures, bicyclohexyl exists in three crystalline phases. rsc.org In phase 1 (274–277 K), all conformers are present. In phase 2 (256.5–274 K), only the equatorial-equatorial anti conformer is observed, while in phase 3 (below 256.5 K), the equatorial-equatorial gauche conformer is present. rsc.org
The vibrational spectra of bicyclohexyl are complex, with numerous bands corresponding to C-H stretching, C-C stretching, and various bending and torsional modes. The sharpness of Raman peaks can sometimes help distinguish between different vibrational modes that may overlap in the IR spectrum. researchgate.net
Table 2: Selected Vibrational Frequencies for Bicyclohexyl
| Wavenumber (cm⁻¹) | Spectroscopy Type | Assignment | Reference |
| ~2850 - 2930 | IR / Raman | C-H stretching | rsc.orgrsc.org |
| ~1450 | IR / Raman | CH₂ scissoring | rsc.orgrsc.org |
| ~890 | IR / Raman | Ring breathing mode | researchgate.net |
Note: This table presents a simplified overview. The actual spectra contain many more bands, and assignments can be complex.
Chromatographic and Mass Spectrometric Analysis
Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of bicyclohexyl and its derivatives, particularly in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method for the analysis of volatile and semi-volatile compounds like bicyclohexyl. mdpi.com In GC, the sample is vaporized and separated into its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. innovatechlabs.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. innovatechlabs.com
GC-MS is particularly useful for analyzing the products of chemical reactions involving bicyclohexyl. For instance, it can be used to determine the composition of product mixtures from the radiolysis of cyclohexane, where bicyclohexyl is a known product. cdnsciencepub.com The retention time of a compound in the gas chromatogram helps in its identification, while the mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for confirmation. innovatechlabs.com
The choice of the GC column is critical for achieving good separation. Capillary columns are generally preferred over packed columns as they offer higher resolution, which is important for separating isomers or closely related compounds. tandfonline.com For example, using a capillary column can prevent the co-elution of bicyclohexyl with other hydrocarbons like n-tridecane, which could lead to erroneous quantification. tandfonline.com
Advanced Liquid Chromatography Techniques
Advanced liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of bicyclohexyl derivatives, especially those that are less volatile or thermally labile. chromtech.comrssl.com
HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. openaccessjournals.com UPLC is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) and operates at even higher pressures than HPLC. dyadlabs.comrjptonline.org This results in significantly faster analysis times, improved resolution, and higher sensitivity. ijsrtjournal.com
These techniques are highly versatile and can be used with various detectors, including UV-Vis, evaporative light scattering detectors (ELSD), and mass spectrometers (LC-MS). nih.gov For the analysis of bicyclohexyl derivatives, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, a (1,1'-Bicyclohexyl)-4-ylbenzene (B12811995) can be analyzed using a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com For applications requiring mass spectrometric detection, volatile acids like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Preparative LC can be used to isolate and purify larger quantities of specific compounds from a mixture for further analysis, such as by NMR. rssl.com
Table 3: Comparison of HPLC and UPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Analysis Time | Longer | Shorter (up to 9x faster than HPLC) |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which a detailed molecular structure can be elucidated. nih.gov
For bicyclohexyl and its derivatives, X-ray crystallography provides unambiguous information about bond lengths, bond angles, and torsion angles in the solid state. wikipedia.org It can also reveal details about intermolecular interactions and crystal packing. tandfonline.com
Studies on bicyclohexyl derivatives have utilized X-ray crystallography to confirm the chair conformation of the cyclohexyl rings and the equatorial substitution pattern in the crystalline state. researchgate.net For example, the crystal structure of trans, trans-4′-butyl-bicyclohexyl-4-carboxylic acid shows that the molecules form hydrogen-bonded dimers and are arranged in a layered packing structure. tandfonline.com
In cases where obtaining single crystals is challenging, powder X-ray diffraction (XRD) can be used, often in conjunction with solid-state NMR and computational methods, to determine the crystal structure. rsc.org Variable-temperature single-crystal X-ray diffraction can be employed to study phase transitions and the structural changes that occur with temperature. rsc.org
X-ray diffraction has also been applied to study the short-range order in liquid bicyclohexyl, revealing information about the average distances between neighboring molecules. tandfonline.comtandfonline.com
Surface Characterization Techniques for Catalytic Materials
In the research of catalytic processes involving bicyclohexyl, understanding the surface characteristics of the catalytic materials is paramount. The composition, structure, and electronic state of the catalyst's surface and near-surface regions directly influence its activity, selectivity, and stability. Advanced analytical methodologies are therefore essential to elucidate these properties and establish structure-performance relationships.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. cnrs.fr The technique works by irradiating a sample with an X-ray beam and measuring the kinetic energy of the electrons that are emitted. cnrs.fr The binding energy of these electrons is characteristic of a specific element and its oxidation state, an effect known as the "chemical shift". cnrs.frredalyc.org This makes XPS an invaluable tool for characterizing the active components of catalysts used in bicyclohexyl reactions. redalyc.org
The ratio of different oxidation states, such as Ptδ+ (electron-deficient) and Pt⁰ (zero-valent), has a direct impact on catalytic activity. Research on Pt/C, Pt/Ni/C, Pt/Cr/C, and Pt-Ni-Cr/C catalysts for bicyclohexyl dehydrogenation has shown that the catalyst's performance is affected by the Ptδ+/Pt⁰ ratio. researchgate.net The highest conversion rates and yields of biphenyl (B1667301) were achieved when the Ptδ+/Pt⁰ ratio was between 1 and 2. researchgate.net Detailed analysis using XPS also helped identify the formation of an active platinum carbide (Pt₁₋ₓCₓ) phase, which is associated with high catalytic activity. researchgate.netresearchgate.net Furthermore, XPS is used to identify the chemical forms of promoter metals like nickel and chromium on the catalyst surface. mdpi.com
Table 1: XPS Analysis of Catalysts in Bicyclohexyl Research
| Catalyst System | Element/Orbital | Observed Binding Energy (eV) | Interpretation | Source |
|---|---|---|---|---|
| Pt/C | Pt 4f | ~72.0 | Indicates small particle size effects or electron transfer from Pt to the carbon support. mdpi.com | mdpi.com |
| Pt-Ni-Cr/C | Pt 4f | - | Used to determine the Ptδ+/Pt⁰ ratio, which correlates with catalytic activity. researchgate.net | researchgate.net |
| Mo-based oxide | Mo 3d | - | Deconvolution reveals multiple oxidation states: Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺. cnrs.fr | cnrs.fr |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique used to obtain high-resolution images of the internal structure of materials. nih.gov It is widely used for catalyst characterization to determine the morphology, size, and distribution of metal nanoparticles on a support material. hidenanalytical.com For catalysts used in bicyclohexyl research, TEM provides direct visual evidence of the physical characteristics of the active phase, which is crucial for understanding deactivation mechanisms like sintering (particle growth). researchgate.net
Studies on platinum-based catalysts for bicyclohexyl dehydrogenation have utilized TEM to examine the surface morphology and the distribution of metal particles. mdpi.com For a 0.1Pt/Cox catalyst, TEM micrographs indicated a uniform distribution of platinum across the carbon support surface. mdpi.com However, high-resolution TEM (HR-TEM) also revealed the presence of some larger, single particles with dimensions around 10 nm. mdpi.com The average particle size is a critical parameter, as it has been shown to correlate with the conversion of bicyclohexyl. mdpi.com
In other studies involving palladium catalysts on various supports (γ-Al₂O₃, MgO, and SiO₂), TEM imaging confirmed that Pd nanoparticles were uniformly distributed with average particle sizes between 3.3 and 3.5 nm. uq.edu.au This small and consistent particle size suggests that the number of available palladium metal sites was equivalent across these different samples. uq.edu.au In-situ TEM allows for the observation of structural changes in the catalyst under realistic reaction conditions, providing dynamic information about its evolution. nih.gov
Table 2: TEM Findings for Catalysts in Bicyclohexyl Conversion
| Catalyst | Support Material | Average Metal Particle Size (nm) | Key Observation | Source |
|---|---|---|---|---|
| 0.1Pt/C & 0.5Pt/Cox | Carbon (Sibunit) | 1.7 - 1.8 | Generally uniform distribution, but HR-TEM shows some single particles ~10 nm. mdpi.com | mdpi.com |
| Pd/γ-Al₂O₃ | γ-Alumina | 3.3 - 3.5 | Uniform distribution of small particles (< 10 nm). uq.edu.au | uq.edu.au |
| Pd/MgO | Magnesium Oxide | 3.3 - 3.5 | Uniform distribution of small particles (< 10 nm). uq.edu.au | uq.edu.au |
| Pd/SiO₂ | Silicon Dioxide | 3.3 - 3.5 | Uniform distribution of small particles (< 10 nm). uq.edu.au | uq.edu.au |
Other Advanced Analytical Approaches (e.g., Chemisorption, Thermal Analysis, Magnetometry)
Beyond XPS and TEM, a suite of other advanced analytical techniques provides complementary information essential for a comprehensive understanding of catalysts used in bicyclohexyl research. These methods probe properties such as the number of active sites, the reducibility of metal species, and magnetic properties, which are linked to the formation of specific alloys and phases. mdpi.comnih.gov
Chemisorption
Chemisorption analysis is a fundamental technique for quantifying the number of accessible active sites on a catalyst's surface. micromeritics.com The method involves a chemical reaction between a probe gas molecule (like carbon monoxide, CO, or hydrogen, H₂) and the active sites. micromeritics.com The amount of gas that irreversibly adsorbs is measured, allowing for the calculation of the active metal surface area and metal dispersion (the fraction of metal atoms on the surface). micromeritics.com In the context of bicyclohexyl dehydrogenation catalysts, CO chemisorption has been used to determine the particle size and dispersion of platinum. mdpi.com For Pt/C catalysts, dispersion values were found to be around 60%. mdpi.com Similarly, for palladium catalysts, CO chemisorption measured metal dispersions in the range of 19-24%. uq.edu.au
Thermal Analysis
Thermal analysis techniques, such as Temperature-Programmed Reduction (TPR), provide insights into the reducibility of the metal oxides in a catalyst precursor. hidenanalytical.comresearchgate.net In a TPR experiment, the catalyst is heated at a constant rate in a reducing gas stream (e.g., H₂/Ar), and the consumption of the reducing gas is monitored. mdpi.com The resulting profile shows peaks at temperatures where reduction events occur. For trimetallic Pt-Ni-Cr catalysts, TPR studies have shown that the reduction temperatures for chromium and nickel species are lower compared to their monometallic counterparts. mdpi.com This indicates a strong interaction between the metals, which facilitates their reduction. mdpi.com
Magnetometry
In-situ magnetometry is used to investigate the magnetic properties of a catalyst during chemical transformations, such as reduction. mdpi.com This technique is particularly useful for catalysts containing ferromagnetic elements like nickel. In studies of Pt-Cr-Ni systems, in-situ magnetometry, along with XRD and HR-TEM data, provided evidence for the formation of chromium substitution solid solutions in nickel (CrₓNi₁₋ₓ). mdpi.com This alloy formation is believed to block the negative influence of nickel on the platinum active sites, leading to enhanced catalytic performance in bicyclohexyl dehydrogenation. mdpi.com
Table 3: Summary of Findings from Other Advanced Analytical Methods
| Catalyst System | Analytical Technique | Parameter Measured | Finding | Source |
|---|---|---|---|---|
| 0.1Pt/C & 0.5Pt/Cox | CO Chemisorption | Pt Dispersion | ~60% | mdpi.com |
| Pd/γ-Al₂O₃, Pd/MgO, Pd/SiO₂ | CO Chemisorption | Pd Dispersion | 19 - 24% | uq.edu.au |
| Pt-Ni-Cr Systems | Temperature-Programmed Reduction (TPR) | Reduction Temperature | Reduction temperatures of Cr and Ni are lowered, indicating strong metal-metal interaction. mdpi.com | mdpi.com |
Future Research Directions and Uncharted Territories in Bicyclic Cyclohexyl Chemistry
Innovations in Green and Sustainable Synthesis of Bicyclic Cyclohexyl Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes for organic compounds, aiming to minimize environmental impact and enhance efficiency. chemistryjournals.net Future research in the synthesis of bicyclic cyclohexyl compounds is expected to focus heavily on the development of more sustainable and eco-friendly methodologies.
Key areas of innovation will likely include:
Alternative Solvents: Moving away from traditional volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, and supercritical fluids. chemistryjournals.net
Biocatalysis: Utilizing enzymes as natural catalysts to perform reactions under mild conditions, which can lead to high specificity and reduced byproducts. chemistryjournals.net For instance, enzymatic reactions could offer a greener path to chiral bicyclic intermediates. researchgate.net
Energy-Efficient Techniques: Employing methods like microwave-assisted synthesis and flow chemistry to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netmdpi.com
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources.
The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, represents another avenue for increasing the efficiency and sustainability of synthesizing bicyclic piperidines and related structures. uwo.ca These approaches minimize waste by reducing the number of purification steps. uwo.ca
Discovery of Novel Catalytic Transformations for Bicyclohexenyl Derivatives
Catalysis is a cornerstone of modern organic synthesis, and the development of new catalytic systems for this compound derivatives is a vibrant area of research. Future efforts will likely concentrate on creating highly efficient and selective catalysts for a variety of transformations.
Promising research directions include:
Transition-Metal Catalysis: The design of novel transition-metal catalysts, including those based on palladium, iridium, and copper, will continue to be a major focus. chinesechemsoc.orgnih.gov These catalysts are instrumental in a wide range of reactions, such as cross-coupling, C-H functionalization, and asymmetric transformations. chinesechemsoc.orgumich.edu Research into photoinduced palladium catalysis, for example, opens up new reaction pathways involving single electron transfer processes. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations. frontiersin.org The development of new chiral organocatalysts is particularly important for controlling stereochemistry. acs.org
Bifunctional Catalysts: Designing catalysts that possess multiple active sites can enable tandem or cascade reactions, leading to more complex molecular architectures in a single step. mdpi.com
Nanoparticle Catalysis: The use of metal nanoparticles as catalysts is a growing field. Controlling the size and spacing of these nanoparticles can significantly impact the selectivity and efficiency of catalytic reactions. harvard.edu
Recent studies on the dehydrogenation of bicyclohexyl (B1666981), a key step in hydrogen storage systems, have highlighted the importance of catalyst composition and support materials. researchgate.netmdpi.comresearchgate.net For example, Pt-containing catalysts on carbon supports have shown significant activity, and the addition of promoters like nickel and chromium can further enhance performance. researchgate.netmdpi.com
Advanced Strategies for Stereochemical Control in Bicyclic Systems
The three-dimensional arrangement of atoms in bicyclic systems is crucial for their function, particularly in medicinal chemistry and materials science. numberanalytics.com Therefore, the development of advanced strategies for controlling stereochemistry is a paramount goal.
Future research in this area will likely involve:
Asymmetric Catalysis: This remains a primary strategy for synthesizing enantiomerically pure compounds. wikipedia.org The development of new chiral ligands and catalysts is essential for achieving high levels of enantioselectivity in reactions involving this compound derivatives. wikipedia.org This includes the use of chiral Lewis acids and transition-metal catalysts. chinesechemsoc.org
Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, continues to be a valuable tool. numberanalytics.com Innovations in the design of new and more effective auxiliaries, including bicyclic structures, are expected. numberanalytics.com
Substrate Control: Exploiting the inherent stereochemistry of the starting material to influence the formation of new stereocenters.
Computational Modeling: Using computational methods to predict and understand the origins of stereoselectivity, which can guide the design of more effective synthetic strategies. numberanalytics.com
Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography are indispensable for the detailed stereochemical analysis of these complex bicyclic molecules. numberanalytics.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, including the study of this compound compounds. eurekalert.org These powerful computational tools can accelerate discovery and provide insights that are difficult to obtain through traditional experimental methods alone.
Potential applications of AI and ML in this field include:
Reaction Prediction: Developing algorithms that can accurately predict the products and outcomes of chemical reactions, which is a fundamental challenge in organic chemistry. neurips.ccmdpi.com This can help chemists to design more efficient synthetic routes and avoid unproductive experiments. eurekalert.org
Catalyst Design: Using ML models to identify promising new catalyst structures with enhanced activity and selectivity.
Property Prediction: Predicting the physicochemical and biological properties of novel this compound derivatives, which can aid in the design of new drugs and materials. nih.gov
Mechanistic Elucidation: Employing machine learning and deep reinforcement learning to predict reaction mechanisms and understand the elementary steps involved in chemical transformations. mit.eduacs.org
By combining the predictive power of AI with the expertise of chemists, it is possible to streamline the research and development process, from initial concept to final application. eurekalert.orgwustl.edu
Expanding Applications in Next-Generation Materials and Energy Technologies
The unique properties of this compound and its derivatives make them attractive building blocks for a variety of advanced materials and energy-related applications. ontosight.ai Future research will focus on exploring and expanding these applications.
Key areas of interest include:
Liquid Crystals: Bicyclohexyl derivatives are important components in liquid crystal displays due to their favorable properties such as high clearing points and low viscosities. researchgate.net Research into new derivatives could lead to improved display technologies. cymitquimica.comgoogle.com
Polymers and Coatings: The incorporation of bicyclic structures into polymers can impart unique physical and chemical properties. ontosight.aicore.ac.uk This could lead to the development of new high-performance plastics, adhesives, and coatings. ontosight.ai
Energy Storage: Bicyclohexyl compounds are being investigated as potential liquid organic hydrogen carriers (LOHCs) for the safe and efficient storage and transportation of hydrogen. researchgate.net Further research into the catalytic dehydrogenation and hydrogenation of these compounds is crucial for advancing this technology. researchgate.netmpg.de
Electronic Materials: Derivatives of bicyclohexyl are being explored for use in electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors. chemscene.com
The continued exploration of the synthesis and properties of this compound and its derivatives will undoubtedly uncover new and exciting applications in these and other cutting-edge technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
